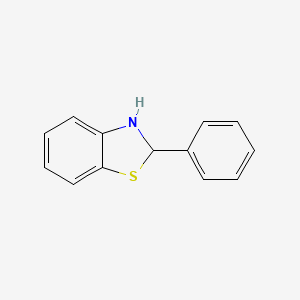

Benzothiazole, 2,3-dihydro-2-phenyl-

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry Research

The journey into the world of benzothiazoles began in the late 19th century, with the initial synthesis of the parent benzothiazole ring system. These early investigations laid the groundwork for a century of exploration into the synthesis and application of benzothiazole derivatives. The primary focus of this research has historically been on the aromatic benzothiazole core, which is a key structural motif in many dyes, pharmaceuticals, and industrial chemicals. pcbiochemres.com

The synthesis of 2-substituted benzothiazoles, including 2-phenylbenzothiazole (B1203474), has been a significant area of research. ut.ac.ir Classic methods such as the condensation of 2-aminothiophenol (B119425) with benzaldehyde (B42025) or its derivatives have been refined over the years, with the development of more efficient and environmentally friendly catalytic systems. nih.govnih.govresearchgate.net In many of these synthetic routes, the corresponding 2,3-dihydro-2-phenylbenzothiazole is formed as a transient intermediate, which is then oxidized to the more stable aromatic product. This role as a fleeting intermediate has historically defined the context in which 2,3-dihydro-2-phenylbenzothiazole was primarily studied.

Scope and Relevance of 2,3-Dihydro-2-phenylbenzothiazole in Contemporary Chemical Sciences

In modern chemical research, the focus has expanded beyond the aromatic end-products to include the study of intermediates like 2,3-dihydro-2-phenylbenzothiazole in their own right. The contemporary relevance of this compound stems from several key aspects:

Stereochemistry: The presence of a chiral center at the C2 position, where the phenyl group is attached, makes 2,3-dihydro-2-phenylbenzothiazole a valuable target for stereoselective synthesis. The ability to control the stereochemistry of this intermediate can be crucial in the synthesis of enantiomerically pure downstream products, particularly in the pharmaceutical industry.

Reactive Intermediate: As a reactive intermediate, understanding the stability and reactivity of 2,3-dihydro-2-phenylbenzothiazole is essential for optimizing reaction conditions for the synthesis of 2-phenylbenzothiazoles and their derivatives. Studies focusing on the isolation and characterization of this dihydro compound provide valuable insights into the reaction mechanisms.

Synthetic Precursor: Beyond its role in the formation of aromatic benzothiazoles, 2,3-dihydro-2-phenylbenzothiazole can serve as a precursor for other heterocyclic systems. The dihydro-thiazole ring is susceptible to various ring-opening and rearrangement reactions, offering pathways to novel molecular scaffolds.

While detailed research specifically on 2,3-dihydro-2-phenylbenzothiazole is not as widespread as for its aromatic counterpart, its importance as a key building block is increasingly recognized.

Interdisciplinary Research Contributions of 2,3-Dihydro-2-phenylbenzothiazole

The study of 2,3-dihydro-2-phenylbenzothiazole and its derivatives, though a niche area, has implications for several interdisciplinary fields:

Medicinal Chemistry: The broader class of benzothiazoles has been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pcbiochemres.comnih.govresearchgate.netresearchgate.net While most studies focus on the aromatic derivatives, the synthesis of these bioactive molecules often proceeds through dihydro intermediates. A deeper understanding of the synthesis and properties of 2,3-dihydro-2-phenylbenzothiazole can therefore indirectly contribute to the development of new therapeutic agents. For instance, the synthesis of various 2-(substituted-phenyl)benzothiazoles with documented biological activities often involves the in-situ formation and subsequent oxidation of the corresponding dihydrobenzothiazole. nih.gov

Materials Science: 2-Phenylbenzothiazole derivatives have found applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The synthesis of these advanced materials relies on the efficient construction of the 2-phenylbenzothiazole core, a process where 2,3-dihydro-2-phenylbenzothiazole is a key player.

Organic Synthesis Methodology: The development of new and efficient methods for the synthesis of 2-phenylbenzothiazoles is an active area of research. ut.ac.ir Many of these modern synthetic strategies, including those employing green chemistry principles, involve the formation and subsequent transformation of 2,3-dihydro-2-phenylbenzothiazole. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Benzothiazole Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Benzothiazole | C₇H₅NS | 135.19 | Colorless liquid | 2 |

| 2-Phenylbenzothiazole | C₁₃H₉NS | 211.28 | Grey solid | 111-113 |

| 2,3-Dihydro-2-phenylbenzothiazole | C₁₃H₁₁NS | 213.30 | - | - |

Data for 2,3-Dihydro-2-phenylbenzothiazole is limited in publicly available literature. The molar mass is calculated from its molecular formula.

Table 2: Spectroscopic Data for 2-Phenylbenzothiazole

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10-8.07 (m, 3H), 7.89 (d, J = 8 Hz, 1H), 7.57-7.46 (m, 4H), 7.37 (t, J = 8 Hz, 1H) rsc.org |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.9, 154.1, 135.0, 133.6, 130.9, 128.9, 127.5, 126.3, 125.1, 123.3, 121.5 rsc.org |

| IR (KBr) | 3058, 1507, 1438, 1316, 1061, 1021, 873, 748, 689 cm⁻¹ mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

31230-83-8 |

|---|---|

Molecular Formula |

C13H11NS |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

2-phenyl-2,3-dihydro-1,3-benzothiazole |

InChI |

InChI=1S/C13H11NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-14H |

InChI Key |

YKJUYTXCRIKRND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydro 2 Phenylbenzothiazole and Its Derivatives

Catalytic Strategies in the Synthesis of 2,3-Dihydro-2-phenylbenzothiazole Scaffold

Modern synthetic chemistry has increasingly relied on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the 2,3-dihydro-2-phenylbenzothiazole core has benefited immensely from both transition metal-mediated and metal-free catalytic approaches.

Transition Metal-Mediated Cyclization and Dehydrogenation Reactions

Transition metals have proven to be powerful catalysts in facilitating the key bond-forming reactions required for the synthesis of the benzothiazole (B30560) framework. Their ability to activate substrates and mediate complex transformations under mild conditions makes them indispensable tools for organic chemists.

Copper catalysis is a prominent and efficient method for the synthesis of 2-substituted benzothiazoles, often proceeding through the condensation of 2-aminobenzenethiols with various electrophilic partners. This approach is valued for its cost-effectiveness and operational simplicity. A common strategy involves the copper-catalyzed reaction of 2-aminobenzenethiols with nitriles. For instance, using a catalytic system of copper(II) acetate (Cu(OAc)₂) and triethylamine (Et₃N) in ethanol, a wide range of aromatic, heterocyclic, and aliphatic nitriles can be successfully condensed with 2-aminobenzenethiol to furnish the corresponding 2-substituted benzothiazoles in excellent yields. This method demonstrates broad functional group tolerance, accommodating halides, ethers, and trifluoromethyl groups.

Another copper-catalyzed approach involves the reaction of 2-aminothiophenols with aldehydes. For example, Cu₂O has been utilized as a catalyst with DMSO as an oxidant to facilitate the condensation of 2-aminothiophenol (B119425) with p-substituted benzaldehydes at room temperature, yielding 2-arylbenzothiazoles in good to high yields (70-90%). nih.gov Furthermore, novel catalysts such as Cu(II)-containing nano-silica triazine dendrimers have been developed to achieve high yields (87-98%) in short reaction times. researchgate.net

Table 1: Examples of Copper-Catalyzed Synthesis of Benzothiazole Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminobenzenethiol | Benzonitrile | Cu(OAc)₂ / Et₃N | Ethanol | 70 | 6 | 86 |

| 2-Aminobenzenethiol | p-Tolualdehyde | Cu₂O / DMSO | - | Room Temp | 3-5 | 90 |

| 2-Aminobenzenethiol | Benzaldehyde (B42025) | Cu(II)-nano-silica | Ethanol | Reflux | 0.25 | 98 |

Ruthenium catalysts are renowned for their versatility in organic synthesis, particularly in olefin metathesis, as exemplified by the Grubbs catalysts. mdpi.com While their application in this specific area is not as extensively documented as copper, ruthenium has been employed in the synthesis of benzothiazoles through oxidative cyclization pathways.

For example, a Ru(III)-catalyzed oxidative reaction between 2-aminothiophenol and aldehydes has been reported to produce 2-substituted benzothiazoles. researchgate.net This method showed moderate to high yields, with a notable electronic effect where electron-withdrawing groups on either the aldehyde or the 2-aminothiophenol resulted in higher yields compared to electron-donating groups. researchgate.net However, a significant drawback of this particular method was the limited reusability of the catalyst, with yields decreasing rapidly after the first cycle. researchgate.net It is important to note that these ruthenium-catalyzed methods typically yield the fully aromatized benzothiazole rather than the 2,3-dihydro derivative. The direct synthesis of 2,3-dihydro-2-phenylbenzothiazole using ruthenium catalysts, including Grubbs-type catalysts, remains a less explored area in synthetic literature.

Organocatalysis and Metal-Free Approaches

In the quest for more sustainable and cost-effective synthetic routes, organocatalysis and metal-free reactions have emerged as powerful alternatives to transition metal-based methods. These approaches avoid the use of potentially toxic and expensive metals.

Metal-free synthesis of 2-arylbenzothiazoles has been achieved through iodine-mediated oxidative annulation. One such method utilizes readily available aromatic amines, benzaldehydes, and ammonium (B1175870) thiocyanate (NH₄SCN) as a sulfur source to produce a variety of 2-arylbenzothiazoles in good yields. mdpi.com Other metal-free protocols involve the direct condensation of 2-aminothiophenol with aldehydes under specific conditions. For instance, the reaction can be promoted by catalysts like o-benzenedisulfonimide, which has been shown to be effective for the reaction with various aldehydes, giving the corresponding benzofused azoles in good yields. unt.edu

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been applied. L-proline, a simple amino acid, has been used to catalyze the synthesis of 2-substituted benzothiazoles, affording the desired products in yields ranging from 45% to 99%. mdpi.com This method is notable for its use of a biocompatible and readily available catalyst.

Table 2: Examples of Organocatalytic and Metal-Free Benzothiazole Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

| Aniline | Benzaldehyde | NH₄SCN / I₂ | DMSO | 120°C | 78 |

| 2-Aminothiophenol | Benzaldehyde | o-Benzenedisulfonimide | Neat | - | ~72 |

| 2-Aminothiophenol | 4-Chlorobenzaldehyde | L-proline | Ethanol | Reflux | 95 |

Frustrated Lewis Pair (FLP) Catalyzed Transformations

Frustrated Lewis Pair (FLP) chemistry is a relatively recent concept in catalysis that utilizes a combination of a sterically hindered Lewis acid and a Lewis base. researchgate.net This steric hindrance prevents the formation of a classical adduct, leaving the acidic and basic sites available to cooperatively activate small molecules, such as H₂, or other substrates. researchgate.net FLP catalysis has been successfully applied to a range of transformations, including hydrogenations, hydroaminations, and C-H bond activations. nih.govmdpi.com

The core principle of FLP catalysis involves the heterolytic cleavage of bonds. For instance, an FLP can activate dihydrogen, generating a hydronium-like cation on the Lewis base and a hydride on the Lewis acid, which can then be used in reduction reactions. researchgate.net This reactivity has been extended to the hydrogenation of various unsaturated compounds, including N-heterocycles. researchgate.net

While the application of FLPs to catalyze C-N or C-S bond-forming cyclization reactions to synthesize heterocycles like 2,3-dihydro-2-phenylbenzothiazole is a promising and logical extension of their reactivity, it remains a largely unexplored area. The ability of FLPs to activate N-H and S-H bonds in substrates like 2-aminothiophenol, and to activate the carbonyl group of benzaldehyde, could potentially facilitate the key condensation and cyclization steps. However, specific examples of FLP-catalyzed synthesis of the 2,3-dihydro-2-phenylbenzothiazole scaffold are not yet prevalent in the scientific literature. This represents an open field for future research and development in catalytic methodology.

Green Chemistry Principles in 2,3-Dihydro-2-phenylbenzothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzothiazole derivatives has been a fertile ground for the application of these principles, leading to cleaner, safer, and more efficient methodologies.

A significant advancement has been the development of catalyst-free reactions in environmentally benign solvents. One of the most notable green solvents is water. A highly efficient and clean synthesis of 2-alkyl/aryl alkyl benzothiazolines (the dihydro form) has been achieved by the simple reaction of 2-aminothiophenol with alkyl and aryl alkyl aldehydes in water at 110 °C. researchgate.net This "on water" protocol avoids the use of any additional catalyst and produces no waste, representing an ideal green synthetic method. researchgate.net Computational studies have revealed that water plays a unique catalytic role by facilitating proton transfer through its hydrogen-bonding network, thereby lowering the reaction barriers compared to aprotic environments. mdpi.com

Glycerol, another green solvent known for its non-toxicity, biodegradability, and low vapor pressure, has also been successfully employed. A one-pot, catalyst-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes has been reported at ambient temperature in glycerol, providing the products in high yields. researchgate.net

Another green approach involves using CO₂ in conjunction with an alcohol to form an in-situ acidic medium (alkyl carbonic acid). This self-neutralizing system can catalyze the condensation of 2-aminothiophenol and benzaldehyde, simplifying the workup process as it avoids the need for neutralization with a base and prevents salt waste. nih.govfigshare.com

Table 3: Application of Green Chemistry Principles in Benzothiazole Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Solvent | Temperature | Yield (%) |

| 2-Aminothiophenol | Phenylacetaldehyde | None | Water | 110°C | 92 |

| 2-Aminothiophenol | 4-Chlorobenzaldehyde | None | Glycerol | Room Temp | 98 |

| 2-Aminothiophenol | Benzaldehyde | CO₂ | Methanol | 40°C | 83 |

Biocatalysis and Enzymatic Approaches (e.g., Immobilized Enzyme Catalysis)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly lipases, have been successfully employed in the kinetic resolution of racemic mixtures to obtain enantiomerically pure benzothiazole derivatives. For instance, lipase-catalyzed kinetic resolution of aromatic Morita-Baylis-Hillman adducts, which can be precursors to chiral benzothiazoles, has been achieved through hydrolysis and transesterification. Lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown notable selectivity in these resolutions.

Immobilized enzymes offer the advantages of enhanced stability and reusability, making them suitable for industrial applications. In a multi-step synthesis of 2-phenylbenzothiazole (B1203474), immobilized trypsin has been utilized in a biocatalytic step. This enzymatic approach can be integrated into more complex systems, such as continuous-flow microreactors, to achieve efficient and sustainable production. The enzymatic C(sp³)–H amination using engineered myoglobin variants represents another innovative strategy for constructing chiral heterocyclic compounds, including oxazolidinones and γ-lactams, which are structurally related to benzothiazole derivatives. This method allows for the creation of chiral centers with high enantioselectivity under mild conditions.

Table 1: Lipase-Catalyzed Kinetic Resolution of Aromatic Morita-Baylis-Hillman Acetates

| Entry | Substrate | Enzyme | ee (%) of Product | Enantiomeric Ratio (E) |

| 1 | 5a | P. fluorescens lipase | >90 | >200 |

| 2 | 5a | P. cepacia lipase | 92 | 53 |

| 3 | 5b | P. fluorescens lipase | 85 | - |

| 4 | 5b | P. cepacia lipase | 98 | - |

Photocatalytic Synthetic Pathways for 2,3-Dihydro-2-phenylbenzothiazole

Photocatalysis, particularly using visible light, provides an environmentally friendly and efficient avenue for the synthesis of benzothiazoles. These methods often proceed via radical pathways, enabling C-H functionalization and C-S bond formation under mild conditions. A variety of photocatalysts have been explored for the synthesis of 2-substituted benzothiazoles from precursors like thioanilides and thiobenzanilides.

Graphitic carbon nitride (g-C3N4), an inexpensive and reusable metal-free photocatalyst, has been successfully used for the aerobic cyclization of thiobenzanilides to benzothiazoles under blue-light irradiation. mdpi.com This method demonstrates high functional group tolerance and operates at room temperature. mdpi.com Another notable organic photocatalyst is riboflavin (Vitamin B2), which, in combination with a sacrificial oxidizing agent like potassium peroxydisulfate, facilitates the cyclization of thiobenzanilides under visible light. nih.gov This transition-metal-free approach offers good to excellent yields. nih.gov

Ruthenium complexes, such as [Ru(bpy)₃]Cl₂, are also effective photoredox catalysts for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. researchgate.net This process utilizes molecular oxygen as the oxidant and proceeds via an oxidative quenching of the photocatalyst. researchgate.net Furthermore, organic dyes like Rose Bengal have been employed as photocatalysts for the condensation of o-phenylenediamines and aldehydes to form benzimidazoles, a reaction pathway that can be adapted for benzothiazole synthesis. nih.gov

Table 2: Photocatalytic Synthesis of 2-Substituted Benzothiazoles

| Photocatalyst | Precursor | Oxidant | Light Source | Yield (%) |

| g-C3N4 | Thiobenzanilides | Air | Blue LED | up to 95 |

| Riboflavin | Thiobenzanilides | K₂S₂O₈ | Visible Light | up to 97 |

| [Ru(bpy)₃]Cl₂ | 2-Aminothiophenol & Aldehydes | O₂ | Visible Light | - |

| Rose Bengal | o-Phenylenediamines & Aldehydes | - | - | Good to Excellent |

Continuous-Flow Microreactor Systems for Efficient Synthesis

Continuous-flow microreactor systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and potential for automation and scalability. mdpi.com These systems are particularly well-suited for photochemical and biocatalytic reactions where efficient light penetration and catalyst immobilization are crucial.

The synthesis of 2-phenylbenzothiazole has been successfully demonstrated in a continuous-flow microreactor that integrates both immobilized enzyme catalysis and photocatalysis. This cascaded system allows for the online reuse of the enzyme and eliminates cross-inhibitions between the reaction steps, leading to high product yields in short residence times. The use of microreactors can also facilitate hazardous reactions by minimizing the volume of reactive intermediates at any given time, thus enhancing safety. For instance, the generation and subsequent reactions of highly reactive species like benzyne can be safely performed in a continuous-flow setup. nih.gov The precise control over residence time in a microreactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. nih.gov

Tandem and Cascade Reaction Sequences for Complex Benzothiazole Architectures

Tandem and cascade reactions provide an elegant and atom-economical approach to construct complex molecular architectures from simple starting materials in a single operation. These sequences often involve multiple bond-forming events and can be catalyzed by a single catalyst that facilitates different mechanistic pathways.

Assisted-Tandem Catalysis for Fused N-Heteroarenes

Assisted-tandem catalysis involves a single catalyst that promotes sequential transformations under changing reaction conditions. A notable example is the use of a Ruthenium catalyst for the aerobic dehydrogenation of N-heterocycles, which can be integrated into a tandem sequence for the synthesis of N-containing fused heteroarenes. This strategy has been applied to the concise synthesis of natural products.

Palladium-catalyzed tandem reactions, such as the Suzuki polymerization followed by an intramolecular Heck cyclization, have been employed to synthesize ladder-type conjugated polymers. nih.gov This one-pot approach, utilizing a single palladium catalyst, demonstrates the efficiency of tandem catalysis in constructing complex fused-ring systems. nih.gov Similarly, tandem Heck-type carbonylative cyclizations have been used to build polycyclic natural products. The intramolecular Heck reaction, in general, is a powerful tool for forging cyclic and polycyclic structures, including those containing benzothiazole moieties.

Stereoselective Synthesis of Chiral 2,3-Dihydro-2-phenylbenzothiazole Analogs (e.g., (2R)-Isomers)

The development of stereoselective methods for the synthesis of chiral 2,3-dihydro-2-phenylbenzothiazole analogs is of great importance due to the often distinct biological activities of different enantiomers. Asymmetric catalysis provides the most efficient route to access these enantiomerically enriched compounds.

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for the synthesis of chiral heterocycles. Chiral Rh-complexes have been successfully used for the asymmetric hydrogenation of various prochiral olefins to afford products with high enantioselectivity. While a direct application to 2-phenyl-2H-benzothiazine for the synthesis of the (2R)-isomer of 2,3-dihydro-2-phenylbenzothiazole is an area of active research, analogous transformations on similar substrates like benzo[b]thiophene 1,1-dioxides have been achieved with high yields and excellent enantioselectivities (up to >99% ee) using Rh/N-methylated ZhaoPhos ligands. nih.gov

Ruthenium-based catalysts are also highly effective for the asymmetric hydrogenation of N-heteroarenes. Chiral Ru-diamine catalysts have been used for the asymmetric hydrogenation of 2,4-disubstituted 1,5-benzodiazepines. nih.gov Furthermore, Ru-catalyzed carbocycle-selective hydrogenation of fused N-heteroarenes using a chiral spiroketal-based diphosphine (SKP) as the catalyst has been reported to afford 5,6,7,8-tetrahydro products with high chemoselectivity.

Enzymatic methods, such as lipase-catalyzed kinetic resolution, also offer a viable route to chiral 2,3-dihydro-2-phenylbenzothiazole analogs. This technique involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. Lipases from Pseudomonas cepacia and Candida antarctica B (Novozym 435) have demonstrated high enantioselectivity in the resolution of various chiral alcohols.

Table 3: Chiral Catalysts for Asymmetric Synthesis of Heterocycles

| Catalyst Type | Ligand/Catalyst | Substrate Type | Product Type | Enantioselectivity (ee) |

| Rhodium | N-methylated ZhaoPhos | Benzo[b]thiophene 1,1-dioxides | Chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides | up to >99% |

| Ruthenium | Chiral Diamine | 2,4-disubstituted 1,5-benzodiazepines | Chiral Benzodiazepines | - |

| Ruthenium | Chiral SKP | Fused N-heteroarenes | 5,6,7,8-Tetrahydro N-heteroarenes | High |

| Lipase | Pseudomonas cepacia | Racemic Alcohols | Chiral Alcohols and Esters | High (E > 200) |

Mechanistic Elucidation of Reactions Involving 2,3 Dihydro 2 Phenylbenzothiazole

Detailed Investigation of Catalytic Cycles and Reaction Pathways

Understanding the step-by-step molecular transformations in reactions involving 2,3-dihydro-2-phenylbenzothiazole is fundamental to controlling reaction outcomes and developing more efficient catalytic systems.

Frustrated Lewis Pairs (FLPs) have emerged as potent metal-free catalysts for the activation of small molecules, including the liberation of hydrogen from N-heterocycles. The dehydrogenation of 2,3-dihydro-2-phenylbenzothiazole using an FLP catalyst, typically a combination of a bulky Lewis acid and a Lewis base, is proposed to proceed through a defined catalytic cycle.

The reaction is initiated by the interaction of the N-H and C-H bonds of the dihydrobenzothiazole ring with the Lewis basic and acidic centers of the FLP, respectively. This cooperative action facilitates the heterolytic cleavage of the H-H bond, leading to the formation of a phosphonium (B103445) cation and a hydridoborate anion. acs.orgnih.gov The catalytic cycle for the dehydrogenation of amine-boranes, a related process, suggests that the reaction can proceed via the formation of an ion pair, which then releases H₂. nih.gov In the context of 2,3-dihydro-2-phenylbenzothiazole, the Lewis base (e.g., a bulky phosphine) would abstract a proton from the nitrogen atom, while the Lewis acid (e.g., a borane) accepts a hydride from the C2 position. This concerted or stepwise process results in the formation of the aromatic 2-phenylbenzothiazole (B1203474) and the hydrogenated FLP, which can then release molecular hydrogen to regenerate the active catalyst. The release of H₂ from the hydrogenated FLP is a critical, turnover-limiting step and is thermodynamically driven. acs.org

A proposed mechanistic pathway involves:

Substrate Binding: The 2,3-dihydro-2-phenylbenzothiazole interacts with the FLP.

Proton/Hydride Transfer: The Lewis base abstracts the N-H proton, and the Lewis acid accepts the C2-H hydride.

Intermediate Formation: Formation of an ammonium (B1175870)/hydridoborate ion pair intermediate. acs.orgnih.gov

Product Release: The aromatic 2-phenylbenzothiazole is released.

H₂ Liberation: The proton and hydride on the FLP combine and are released as molecular hydrogen, regenerating the catalyst.

Computational studies on related N-heterocycles support a stepwise pathway where proton transfer from the nitrogen to the Lewis base is followed by hydride transfer to the Lewis acid. nih.gov

While the direct copper-mediated disproportionation of aromatic imine disulfides involving 2,3-dihydro-2-phenylbenzothiazole is not extensively documented, the principles of copper catalysis, particularly the accessibility of multiple oxidation states (Cu(I), Cu(II), and Cu(III)), allow for a plausible mechanistic proposal. Disproportionation reactions are significant in copper catalysis, enabling the shuttling between various oxidation states which is crucial for catalytic turnover. rsc.org

In related copper-catalyzed reactions, such as iododeboronation, a proposed mechanism involves the transmetalation of an organoboron compound to a Cu(II) species, followed by disproportionation to generate a Cu(III) intermediate and a Cu(I) species. nih.govchemrxiv.org The Cu(III) intermediate then undergoes reductive elimination to form the product. nih.gov

Applying these principles, a hypothetical mechanism for a related transformation could involve the following steps:

Initial Coordination: A copper(I) catalyst coordinates to the sulfur or nitrogen atom of a precursor molecule.

Oxidative Addition/Transmetalation: An oxidative addition or transmetalation step could lead to a Cu(II) intermediate.

Disproportionation: Two molecules of the Cu(II) intermediate could disproportionate to form a Cu(III) species and a Cu(I) species. Ligand loss or gain is often integral to these key oxidative events. nih.govchemrxiv.orgresearchgate.net

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-S or C-N bond, yielding the benzothiazole (B30560) ring system and regenerating a Cu(I) catalyst.

The specific nature of the "aromatic imine disulfide" and its interaction with the copper center would be critical in determining the precise pathway. The ligands coordinated to the copper play a crucial role in facilitating these redox processes. nih.govrsc.org

The aerobic dehydrogenation of 2,3-dihydro-2-phenylbenzothiazole to 2-phenylbenzothiazole represents an environmentally benign synthetic route, utilizing molecular oxygen as the terminal oxidant. Photocatalytic methods using visible light have proven effective for such transformations. nih.govacs.org

A well-studied mechanism for the aerobic oxidative dehydrogenation of N-heterocycles employs an Iridium(III) photosensitizer. nih.govacs.org The proposed dual mechanism is initiated by the photoexcitation of the Ir(III) catalyst. The excited catalyst can then follow two main pathways, both mediated by the superoxide (B77818) radical anion (O₂⁻):

Pathway A (Oxidative Quenching): The excited photocatalyst is quenched by molecular oxygen, generating the superoxide radical anion and the oxidized photocatalyst [Ir(IV)]. The [Ir(IV)] species then oxidizes the substrate (2,3-dihydro-2-phenylbenzothiazole) via a single-electron transfer (SET), regenerating the ground state catalyst and forming the substrate radical cation.

Pathway B (Reductive Quenching): The excited photocatalyst is first quenched by the substrate, leading to a reduced photocatalyst [Ir(II)] and the substrate radical cation. The [Ir(II)] is then re-oxidized by O₂ to the ground state, forming the superoxide radical anion.

In both pathways, the substrate radical cation subsequently undergoes deprotonation and further oxidation steps, ultimately leading to the aromatic 2-phenylbenzothiazole. The superoxide radical anion plays a key role as a hydrogen atom abstractor or an electron acceptor in the catalytic cycle. Water is the sole byproduct of this process. nih.gov

Another relevant mechanism involves the visible-light-driven photoredox radical C-H functionalization and C-S bond formation in the synthesis of 2-substituted benzothiazoles from thioanilides, which also proceeds under aerobic conditions. nih.gov

| Dehydrogenation Method | Catalyst/Conditions | Key Mechanistic Features |

| FLP-Catalyzed | Bulky Lewis Acid/Base (e.g., B(C₆F₅)₃/Phosphine) | Heterolytic H-H cleavage; Ammonium/hydridoborate intermediate; Metal-free. acs.orgnih.gov |

| Copper-Mediated | Copper(I) or (II) salts with ligands | Involves Cu(I)/Cu(II)/Cu(III) redox cycles; Disproportionation of Cu(II) intermediates. rsc.orgnih.gov |

| Aerobic Photocatalytic | Ir(III) photosensitizer, Visible Light, O₂ | Dual mechanism via oxidative or reductive quenching; Mediated by superoxide radical anion (O₂⁻). nih.govacs.org |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient species are paramount for validating proposed reaction mechanisms. Spectroscopic techniques and isotopic labeling are powerful tools for this purpose.

In FLP-catalyzed reactions, the proposed ammonium hydridoborate intermediates are key transient species. acs.org These ion pairs, formed after the heterolytic cleavage of H-H or C-H/N-H bonds, can often be detected and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in the reaction of FLPs with H₂, the formation of phosphonium cations and hydridoborate anions gives rise to characteristic signals in ¹H, ³¹P, and ¹¹B NMR spectra. sci-hub.se The ¹H NMR spectrum might show a distinct signal for the hydride on the borate, while the ¹¹B NMR would confirm the formation of a four-coordinate boron species. sci-hub.se

In the context of aerobic dehydrogenation, chromatographic techniques coupled with mass spectrometry (e.g., LC-MS) can be employed to monitor the reaction progress and identify the transient accumulation of intermediates. Studies on the aerobic transformation of benzothiazole derivatives have successfully identified unknown intermediates, whose concentrations rise and then fall as the reaction proceeds, a hallmark of a reaction intermediate. researchgate.net While the specific structures were not always elucidated, their transient nature provides evidence for multi-step reaction pathways.

Low-temperature spectroscopy can also be a valuable tool. By performing the reaction at cryogenic temperatures, the lifetime of transient intermediates can be extended, allowing for their characterization by techniques like UV-Vis or IR spectroscopy.

Isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful method for probing reaction mechanisms, especially for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is quantified by the Kinetic Isotope Effect (KIE), the ratio of the reaction rate for the light isotope (kH) to that of the heavy isotope (kD). libretexts.org

For the dehydrogenation of 2,3-dihydro-2-phenylbenzothiazole, a primary KIE (kH/kD > 1) would be expected if the C-H bond at the C2 position is cleaved in the rate-determining step. libretexts.orglibretexts.org The magnitude of the KIE can provide further details about the transition state geometry. princeton.edu For example, a large KIE (typically 6-10 for C-H/C-D bonds) suggests a linear transition state where the C-H bond is symmetrically broken. wikipedia.org

A study on the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) catalyzed by tBuOK employed computational DFT methods to investigate the mechanism, highlighting the importance of proton and hydride transfer steps. nih.gov Similar isotopic labeling experiments on 2,3-dihydro-2-phenylbenzothiazole would be invaluable. For instance, synthesizing the C2-deuterated analogue and comparing its dehydrogenation rate to the non-deuterated compound would provide direct evidence for the role of C-H bond cleavage in the rate-limiting step.

Furthermore, secondary KIEs can provide information about changes in hybridization at atomic centers adjacent to the site of isotopic substitution. wikipedia.org These studies are crucial for distinguishing between proposed mechanistic pathways, such as concerted versus stepwise proton/hydride transfers in FLP-catalyzed dehydrogenation or the nature of the oxidizing species in aerobic dehydrogenation. nih.govnih.gov

| Isotopic Labeling Application | Expected Outcome for Dehydrogenation of 2,3-dihydro-2-phenylbenzothiazole | Mechanistic Insight Gained |

| Primary KIE at C2 | A significant kH/kD > 1 | C-H bond cleavage at the C2 position is part of the rate-determining step. libretexts.orglibretexts.org |

| Primary KIE at N1 | A significant kH/kD > 1 | N-H bond cleavage is part of the rate-determining step. |

| Secondary KIE | kH/kD ≠ 1 for labels at other positions | Provides information on changes in hybridization and the structure of the transition state. wikipedia.org |

Kinetic Analysis and Rate-Determining Steps in Oxidative Processes

The oxidation of 2,3-dihydro-2-phenylbenzothiazole to its aromatic counterpart, 2-phenylbenzothiazole, is a key transformation. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, the mechanism can be inferred from studies on related dihydroaromatic and benzothiazole systems. The process is essentially an oxidative dehydrogenation.

General Mechanistic Considerations:

The oxidation likely proceeds through a stepwise mechanism involving the removal of two hydrogen atoms from the dihydrobenzothiazole ring. This can be achieved using various oxidizing agents. The reaction can be generalized as follows:

2,3-Dihydro-2-phenylbenzothiazole + Oxidant → 2-Phenylbenzothiazole + Reduced Oxidant

The rate of this reaction is dependent on the nature of the oxidant, the solvent, and the reaction conditions such as temperature. Theoretical studies on related benzothiazole derivatives suggest that the reactivity is influenced by the electronic properties of substituents on both the benzothiazole core and the phenyl ring. For instance, theoretical calculations on 2-phenylbenzothiazole derivatives have shown that the distribution of electron density, as described by Fukui indices and molecular electrostatic potential (MEP) maps, plays a significant role in determining the sites susceptible to electrophilic or nucleophilic attack. scispace.comsciencepublishinggroup.comresearchgate.netscirp.org

Rate-Determining Step:

In many dehydrogenation reactions, the initial hydrogen abstraction is the rate-determining step. For 2,3-dihydro-2-phenylbenzothiazole, this would involve the breaking of a C-H or N-H bond. The stability of the resulting intermediate radical or cation is a critical factor. The presence of the phenyl group at the 2-position can influence the stability of intermediates through resonance effects.

Studies on the atmospheric oxidation of related compounds like 2-methylbenzothiazole (B86508) by hydroxyl radicals have been investigated through both experimental and theoretical methods. nih.govresearchgate.net In these gas-phase reactions, the initial attack of the OH radical leads to the formation of an intermediate complex, and the subsequent reaction steps, including the addition of molecular oxygen, determine the final products. nih.govresearchgate.netnih.gov While the conditions are different from typical solution-phase oxidation, these studies highlight the complexity of the reaction pathways and the importance of intermediate stability. The rate constant for the reaction of 2-methylbenzothiazole with OH radicals was found to be approximately (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is faster than that of the parent benzothiazole. nih.govresearchgate.net This suggests that substituents can significantly impact reactivity.

Hypothetical Kinetic Data Table:

Due to the lack of specific experimental data for the oxidation of 2,3-dihydro-2-phenylbenzothiazole, a hypothetical data table is presented below to illustrate the type of information that would be gathered in a kinetic study. This table is for illustrative purposes only and is not based on experimental results.

| Oxidant | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Rate-Determining Step (Hypothesized) |

|---|---|---|---|---|

| DDQ | Dichloromethane | 25 | (Not available) | Hydride abstraction |

| MnO₂ | Chloroform | 60 | (Not available) | Initial H-atom abstraction |

| O₂/Catalyst | Toluene | 100 | (Not available) | Oxygen activation by catalyst |

Valence Isomerization Phenomena in Benzothiazole Systems

Valence isomerization, a process where molecules with the same molecular formula can interconvert through the reorganization of bonding electrons, is a known phenomenon in certain heterocyclic systems. In the context of 2,3-dihydro-2-phenylbenzothiazole, this would most likely manifest as ring-chain tautomerism.

Ring-Chain Tautomerism:

Ring-chain tautomerism involves an equilibrium between a cyclic structure and an open-chain isomer. For 2,3-dihydro-2-phenylbenzothiazole, the ring-opened tautomer would be a Schiff base, specifically N-(2-mercaptophenyl)-benzylideneamine.

The equilibrium between the cyclic and open-chain forms is influenced by several factors, including:

Substituents: The electronic nature of substituents on the phenyl ring and the benzothiazole core can shift the equilibrium.

Solvent: The polarity of the solvent can stabilize one tautomer over the other.

Temperature: Changes in temperature can affect the position of the equilibrium.

While direct studies on the valence isomerization of 2,3-dihydro-2-phenylbenzothiazole are scarce, research on other heterocyclic systems provides a framework for understanding this process. For example, photo-valence isomerization has been observed between 2-phenyl-1,3-oxazepine and its bicyclic isomer, 3-phenyl-2-oxa-4-azabicyclo[3.2.0]hepta-3,6-diene, where the direction of the isomerization is dependent on the wavelength of light used. rsc.org This demonstrates that external stimuli can induce significant structural changes in related heterocyclic compounds.

Research Findings on Related Systems:

Studies on other systems, such as 1,3-diphosphacyclobutane-2,4-diyl, have shown photochemical ring closure to form a bicyclo[1.1.0]butane derivative, which can then thermally convert to a different valence isomer. nih.gov This highlights the potential for complex isomerization pathways in heterocyclic systems.

Illustrative Equilibrium Data Table:

The following table illustrates the type of data that would be collected to describe the ring-chain tautomeric equilibrium of 2,3-dihydro-2-phenylbenzothiazole. This data is hypothetical and for illustrative purposes.

| Solvent | Temperature (°C) | Equilibrium Constant (K = [Open-Chain]/[Cyclic]) | Dominant Tautomer |

|---|---|---|---|

| CDCl₃ | 25 | (Not available) | (Not determined) |

| DMSO-d₆ | 25 | (Not available) | (Not determined) |

| Methanol-d₄ | 50 | (Not available) | (Not determined) |

Computational and Theoretical Studies of 2,3 Dihydro 2 Phenylbenzothiazole

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. For 2,3-dihydro-2-phenylbenzothiazole, these calculations can elucidate the nature of its chemical bonds, its aromaticity, and the regions susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the mechanisms of chemical reactions involving benzothiazole (B30560) derivatives. nih.govbohrium.comnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the complete energy profile of a reaction pathway. For instance, in the synthesis or transformation of related benzothiazole structures, DFT methods like B3LYP are often employed with basis sets such as 6-31+G(d,p) or 6-311G(d,p) to determine the most energetically favorable route. nih.govnih.gov These calculations can reveal intricate details, such as whether a reaction proceeds through a stepwise or concerted mechanism. Although specific DFT studies on the reaction mechanisms of 2,3-dihydro-2-phenylbenzothiazole are not prevalent in the literature, the established methodologies used for its analogs provide a clear blueprint for how such investigations would be conducted. For example, studies on the formation of 2-phenylbenzothiazoles from o-aminothiophenols and benzaldehyde (B42025) derivatives utilize DFT to analyze the cyclization and dehydration steps. nih.gov

Molecular Dynamics Simulations of 2,3-Dihydro-2-phenylbenzothiazole Systems

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of 2,3-dihydro-2-phenylbenzothiazole would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms to model their movements according to the laws of classical mechanics.

This approach can reveal how the molecule flexes, rotates, and interacts with its surroundings. For example, MD simulations can be used to study the conformational changes of the dihydrothiazole ring and the phenyl substituent, determining which shapes are most stable and how the molecule behaves in solution. In studies of drug-receptor interactions involving related heterocyclic structures, MD simulations have been instrumental in understanding how a molecule binds to a biological target, like an enzyme or protein. nih.gov These simulations can calculate crucial parameters such as binding free energy, which indicates the stability of the molecule-receptor complex. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, forecasting both its reactivity and the selectivity of the transformation. For 2,3-dihydro-2-phenylbenzothiazole, this involves analyzing its electronic structure to identify sites prone to chemical attack.

Key descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.netnih.gov The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov

Molecular modeling techniques have been used to predict the biological activity of 2-phenylbenzothiazole (B1203474) derivatives, suggesting that structural features can be correlated with inhibitory activity against targets like tyrosine kinases. aston.ac.uk Furthermore, computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical in the development of new therapeutic agents. nih.gov For instance, in silico models can estimate properties like metabolic stability and cell permeability for benzothiazole analogs. nih.gov

Computational Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate spectra that can be compared with experimental results to confirm a molecule's identity and structure.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of 2,3-dihydro-2-phenylbenzothiazole. These predicted values, when compared to experimental spectra of similar compounds, can aid in the structural elucidation of new derivatives. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using both DFT and ab initio methods. nih.gov The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., C-H, C=N, C-S). Comparing the calculated spectrum of 2,3-dihydro-2-phenylbenzothiazole with experimental data helps in assigning the observed vibrational modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. bohrium.com These calculations can determine the wavelengths of maximum absorption (λmax) and help interpret the electronic structure and chromophores within the molecule.

The table below summarizes predicted spectroscopic data for the closely related compound 2-phenylbenzothiazole , which serves as a reference for what could be computationally determined for its dihydro derivative.

| Spectroscopic Data Type | Methodology | Predicted/Observed Values for 2-Phenylbenzothiazole |

| ¹H NMR | Experimental | Chemical shifts (δ) observed across the aromatic regions. |

| ¹³C NMR | Experimental | Resonances corresponding to the 13 unique carbon atoms in the structure. |

| IR Spectroscopy | Experimental (ATR-IR) | Characteristic peaks for aromatic C-H stretching, C=N stretching, and other fingerprint region vibrations. nih.gov |

| Raman Spectroscopy | Experimental (FT-Raman) | Complementary vibrational data, often strong for symmetric non-polar bonds. nih.gov |

| UV-Vis Absorption | TD-DFT (Theoretical) | Prediction of λmax based on electronic transitions (e.g., π → π*). bohrium.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2,3 Dihydro 2 Phenylbenzothiazole Derivatives

Elucidation of Structural Modulations on Biological Activity

The biological activity of 2-phenylbenzothiazole (B1203474) derivatives can be significantly altered by introducing various functional groups onto the phenyl and benzothiazole (B30560) rings. These modifications influence the molecule's ability to interact with biological targets, such as enzymes and receptors.

Research into this class of compounds has revealed several key structure-activity relationships (SAR). For instance, hydroxylated 2-phenylbenzothiazole derivatives have been investigated for their potential as estrogen receptor ligands and tyrosine kinase inhibitors. aston.ac.ukresearchgate.net The position and number of hydroxyl groups are critical for activity. One study found that among several hydroxylated derivatives, 2-(4-hydroxy)-6-hydroxybenzothiazole showed the highest estrogen receptor binding affinity. researchgate.net

In the context of developing dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management, specific substitutions have been found to be crucial. nih.govnih.gov SAR studies indicated that placing trifluoromethyl (CF₃) groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov Amino-substituted 2-phenylbenzothiazoles have also demonstrated selective toxicity toward certain cancer cell lines, although the precise mechanism for this selectivity is still under investigation. researchgate.net

The following table summarizes key research findings on how structural modifications to the 2-phenylbenzothiazole core impact biological activity.

| Structural Modification | Target/Activity | Key Findings | Reference(s) |

| Hydroxylation on phenyl and benzothiazole rings | Estrogen Receptor, EGFR Tyrosine Kinase | 2-(4-hydroxy)-6-hydroxybenzothiazole showed the highest estrogen receptor binding affinity. Activity was comparable to genistein. | aston.ac.ukresearchgate.net |

| Amino substitution | Cytotoxicity | Showed selective toxicity towards transformed ANN-1 cells compared to normal 3T3 cells. | researchgate.net |

| Trifluoromethyl (CF₃) groups on aromatic rings | sEH/FAAH Inhibition (Analgesia) | Groups at ortho and para positions were well-tolerated by the enzymes. | nih.govnih.gov |

| Phenylacetamide group with substitutions on the distal aromatic ring | Antiproliferative (Cancer) | Most derivatives showed improved antiproliferative activity compared to the lead compound. | mdpi.com |

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the 2,3-dihydro-2-phenylbenzothiazole core are heavily influenced by the electronic properties of substituents on its aromatic systems. These substituents can either donate or withdraw electron density, thereby affecting the molecule's nucleophilicity, electrophilicity, and susceptibility to metabolic reactions.

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl (-R), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups, increase electron density in the aromatic ring system through inductive or resonance effects. This enhanced electron density can increase the reactivity of the molecule towards electrophiles. Conversely, EWGs, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups, decrease electron density. This makes the aromatic ring less reactive towards electrophiles but can activate the molecule for nucleophilic attack.

In the context of benzothiazole derivatives, computational studies have shown that the presence of strongly electron-withdrawing CF₃ groups leads to a smaller HOMO-LUMO energy gap, suggesting higher reactivity. researchgate.net Studies on other aromatic systems confirm these general principles. For example, research on benzoquinone derivatives demonstrated that chlorine-substituted (electron-withdrawing) derivatives were more reactive toward a thiol nucleophile than methyl- and t-butyl-substituted (electron-donating) derivatives. mdpi.com This principle is critical for predicting how derivatives might interact with biological nucleophiles, such as cysteine residues in proteins.

The table below outlines the expected impact of different classes of substituents on the reactivity of the 2,3-dihydro-2-phenylbenzothiazole nucleus.

| Substituent Type | Examples | Electronic Effect | Predicted Impact on Reactivity | Reference(s) |

| Strong Electron-Donating | -NH₂, -OH | Increases electron density significantly (resonance) | Increases susceptibility to electrophilic attack; may direct substitution patterns. | nih.gov |

| Weak Electron-Donating | -CH₃, -C₂H₅ | Increases electron density slightly (induction) | Slightly enhances reactivity towards electrophiles. | mdpi.com |

| Weak Electron-Withdrawing | -F, -Cl, -Br | Decreases electron density slightly (induction) | Slightly decreases reactivity towards electrophiles; may increase reactivity towards nucleophiles. | mdpi.com |

| Strong Electron-Withdrawing | -CF₃, -NO₂, -CN | Decreases electron density significantly (induction/resonance) | Decreases susceptibility to electrophilic attack; increases susceptibility to nucleophilic attack. | researchgate.netnih.gov |

Conformational Analysis and Its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For a molecule to interact with a biological target, such as an enzyme or receptor, it must adopt a specific conformation that is complementary to the target's binding site. Conformational analysis of 2,3-dihydro-2-phenylbenzothiazole derivatives is therefore essential for understanding their mechanism of action.

The key flexible bond in the 2-phenylbenzothiazole scaffold is the single bond connecting the phenyl ring to the benzothiazole system. Rotation around this bond gives rise to different conformers. Computational studies involving molecular geometry scans have been performed on related 2-aminobenzothiazole (B30445) derivatives to identify the most stable conformations. researchgate.net By systematically varying the dihedral angle between the benzothiazole and phenyl rings, researchers found that the most energetically stable conformers occurred when the two ring systems were largely coplanar, with dihedral angles near 0° and 180°. researchgate.net

This preferred planar or near-planar conformation minimizes steric hindrance and maximizes electronic conjugation between the two aromatic systems. The specific spatial arrangement of substituents on both rings is fixed in these low-energy conformations. This defined three-dimensional structure is what the biological target recognizes. A derivative that can easily adopt the required "bioactive conformation" to fit into a binding pocket is more likely to exhibit high potency. Conversely, a derivative with bulky substituents that force it into a high-energy, non-complementary shape will likely be inactive. Therefore, understanding the preferred conformations and the energy barriers between them is crucial for designing molecules that can effectively engage in molecular recognition with their intended targets.

Role of Stereochemistry in Activity Profiles

The reduction of the C=N double bond in 2-phenylbenzothiazole to form the 2,3-dihydro-2-phenylbenzothiazole structure introduces a chiral center at the C2 position. This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers (the R- and S-isomers).

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, a phenomenon known as stereoselectivity. Biological systems, being chiral themselves (composed of L-amino acids and D-sugars), often interact differently with each enantiomer. One enantiomer (the eutomer) may fit perfectly into a receptor or enzyme active site and elicit a strong biological response, while the other (the distomer) may have a much weaker effect, no effect, or even a different, sometimes undesirable, effect.

While specific studies detailing the separation and differential activity of the enantiomers of 2,3-dihydro-2-phenylbenzothiazole are not prevalent in the reviewed literature, the principle's importance is demonstrated in numerous other classes of chiral molecules. For instance, a study on new phenylethanoid derivative enantiomers found that they exhibited different inhibitory effects on nitric oxide production, with one enantiomer showing significantly stronger anti-inflammatory activity than the other. researchgate.net Similarly, the chiral separation of atropisomeric (axially chiral) imidazole-2-thione derivatives underscores the focus on resolving and studying stereoisomers in medicinal chemistry. nih.gov

Therefore, for any biological activity reported for a racemic mixture of a 2,3-dihydro-2-phenylbenzothiazole derivative, it is highly probable that one enantiomer is primarily responsible for the observed effect. The future development of potent and selective agents based on this scaffold will likely necessitate stereospecific synthesis or chiral separation to isolate the more active enantiomer, thereby maximizing therapeutic efficacy.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Dihydro 2 Phenylbenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution and the solid state. For 2,3-dihydro-2-phenylbenzothiazole, with its distinct aromatic and heterocyclic moieties, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of its hydrogen (¹H) and carbon (¹³C) atoms.

While specific experimental data for 2,3-dihydro-2-phenylbenzothiazole is not widely published, the expected chemical shifts can be predicted based on known values for benzothiazole (B30560) and related heterocyclic systems. rsc.orgcore.ac.uk The protons on the benzothiazole aromatic ring are expected to appear in the aromatic region (approximately 6.5-8.0 ppm), while the protons of the dihydro-thiazole ring and the attached phenyl group will have characteristic shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dihydro-2-phenylbenzothiazole

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-H | ~5.0 - 6.0 | ~70 - 80 | Chiral center; shift influenced by adjacent N and S atoms and phenyl group. |

| N3-H | ~4.0 - 5.0 | - | Broad signal, exchangeable with D₂O. |

| C4-H | ~6.7 - 7.0 | ~120 - 125 | Aromatic proton on the benzothiazole ring. |

| C5-H | ~7.0 - 7.3 | ~125 - 128 | Aromatic proton on the benzothiazole ring. |

| C6-H | ~6.8 - 7.1 | ~124 - 127 | Aromatic proton on the benzothiazole ring. |

| C7-H | ~7.1 - 7.4 | ~110 - 115 | Aromatic proton on the benzothiazole ring. |

| C2'-H (ortho) | ~7.3 - 7.5 | ~127 - 129 | Protons on the C2-phenyl substituent. |

| C3'-H (meta) | ~7.2 - 7.4 | ~128 - 130 | Protons on the C2-phenyl substituent. |

| C4'-H (para) | ~7.1 - 7.3 | ~126 - 128 | Proton on the C2-phenyl substituent. |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To unambiguously assign the predicted signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity of the protons within the benzothiazole aromatic system and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of each carbon atom that has an attached proton.

Should 2,3-dihydro-2-phenylbenzothiazole exist in a crystalline or polymorphic form, solid-state NMR (ssNMR) would be a powerful characterization tool. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and packing in the solid state. beilstein-journals.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra. beilstein-journals.org These spectra can distinguish between different crystalline forms (polymorphs) or identify the presence of a non-crystalline (amorphous) phase, as distinct local electronic environments would result in different chemical shifts.

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation.

Furthermore, X-ray analysis reveals supramolecular interactions, such as hydrogen bonds (e.g., involving the N-H group) and π-π stacking interactions between aromatic rings, which dictate how the molecules pack in the crystal lattice. researchgate.net

Representative Crystallographic Data from a Related Benzothiazole Derivative

| Parameter | Typical Value (from related structures) | Information Gained |

|---|---|---|

| C-S Bond Length (Å) | 1.75 - 1.77 | Confirms the thiazole (B1198619) ring structure. |

| C-N Bond Length (Å) | 1.37 - 1.40 | Characterizes the C-N bonds within the heterocyclic ring. |

| C-C Bond Length (Å) (Aromatic) | 1.38 - 1.41 | Typical values for benzene (B151609) rings. |

| C-S-C Bond Angle (°) | ~90 | Defines the geometry of the five-membered ring. |

| Intermolecular H-Bond (N-H···X) (Å) | 2.8 - 3.2 | Reveals key supramolecular packing interactions. |

Note: Data derived from published structures of similar benzothiazole-containing compounds. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. For 2,3-dihydro-2-phenylbenzothiazole (molecular formula C₁₃H₁₁NS), HRMS can confirm the elemental composition. nih.gov The ability to measure mass to several decimal places allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

High-Resolution Mass Data for 2,3-Dihydro-2-phenylbenzothiazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NS |

| Nominal Mass | 213 |

| Calculated Monoisotopic Mass (Exact Mass) | 213.0612 Da |

| Expected Ion ([M+H]⁺) | 214.0685 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific parent ion is selected, fragmented, and its resulting fragment ions are analyzed. nih.govmdpi.com The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For 2,3-dihydro-2-phenylbenzothiazole ([M+H]⁺ = m/z 214), the fragmentation pathway would likely involve the cleavage of the weakest bonds and the formation of stable ions and neutral molecules. Plausible fragmentation pathways include:

Loss of the phenyl group: Cleavage of the C2-C(phenyl) bond would result in a fragment ion corresponding to the loss of a phenyl radical (•C₆H₅, 77 Da) or benzene (C₆H₆, 78 Da).

Ring Cleavage: The dihydro-benzothiazole ring could undergo characteristic cleavages. A common pathway in related systems is a retro-Diels-Alder (RDA) fragmentation, which would break the heterocyclic ring into distinct pieces, providing confirmation of the core structure. nist.gov

Loss of H₂S: Elimination of hydrogen sulfide (B99878) from the heterocyclic ring is another possible fragmentation route.

Proposed MS/MS Fragmentation for Protonated 2,3-Dihydro-2-phenylbenzothiazole ([M+H]⁺)

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|---|

| 214 | 136 | C₆H₆ (Benzene) | Confirms the presence of a phenyl substituent. |

| 214 | 180 | H₂S | Indicates fragmentation of the sulfur-containing ring. |

| 214 | 109 | C₇H₅S (Thiobenzaldehyde) | Suggests a specific ring cleavage pathway. |

| 136 | 109 | HCN | Further fragmentation of the benzothiazole core. |

Note: This represents a proposed fragmentation pattern. Actual fragmentation is determined experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are unique to the compound and act as a "molecular fingerprint." While direct and complete experimental IR and Raman spectra for 2,3-dihydro-2-phenylbenzothiazole are not widely published, the expected vibrational modes can be predicted based on the functional groups present and by comparison with related benzothiazole derivatives. researchgate.netesisresearch.orgesisresearch.org

The key structural features of 2,3-dihydro-2-phenylbenzothiazole that dictate its vibrational spectrum are the dihydrobenzothiazole core, which includes a secondary amine (N-H), a thioether (C-S) linkage, and a benzene ring, as well as the C-H bonds of the dihydrothiazole ring and the phenyl substituent.

Expected Infrared (IR) Absorption Bands:

The IR spectrum is anticipated to show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Stretching: A prominent band is expected in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration of the secondary amine in the dihydrothiazole ring. This band is often of medium to sharp intensity.

C-H Stretching: Aromatic C-H stretching vibrations from both the benzene ring of the benzothiazole moiety and the phenyl substituent are expected to appear in the 3000-3100 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the C2-H and the dihydrothiazole ring will likely be observed in the 2850-3000 cm⁻¹ range.

C=C Stretching: The aromatic C=C stretching vibrations of the benzene rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond within the dihydrothiazole ring is expected to appear in the 1200-1350 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration is typically weaker and can be found in the 600-800 cm⁻¹ region. researchgate.net

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene rings will produce strong bands in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern.

Expected Raman Scattering Peaks:

Raman spectroscopy provides complementary information to IR spectroscopy.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are often strong and sharp in the Raman spectrum, appearing in the 990-1010 cm⁻¹ range.

C-S-C Vibrations: The vibrations involving the sulfur atom, such as C-S-C bending and stretching, are also expected to be Raman active.

Symmetry Considerations: As 2,3-dihydro-2-phenylbenzothiazole is an asymmetric molecule, many of its vibrational modes are expected to be active in both IR and Raman spectroscopy.

The following table summarizes the predicted key vibrational frequencies for 2,3-dihydro-2-phenylbenzothiazole based on the analysis of its functional groups and data from related compounds.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected in IR | Expected in Raman |

| N-H Stretch | 3300 - 3400 | Strong, Sharp | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Strong |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Weak | Strong |

| C-H Out-of-Plane Bend | 690 - 900 | Strong | Medium |

| C-S Stretch | 600 - 800 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

For 2,3-dihydro-2-phenylbenzothiazole, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the aromatic systems. The presence of the sulfur and nitrogen heteroatoms with their lone pairs of electrons may also give rise to n → π* transitions, although these are typically much weaker.

The UV-Vis absorption spectrum of the related compound, 2-phenylbenzothiazole (B1203474), shows intense absorption bands in the UV region, which can serve as a reference. researchgate.netsigmaaldrich.com However, the saturation of the thiazole ring in 2,3-dihydro-2-phenylbenzothiazole will likely lead to a blue shift (a shift to shorter wavelengths) of the main absorption bands compared to its fully aromatic counterpart. This is because the extent of π-conjugation is reduced in the dihydro derivative.

Expected Electronic Transitions:

π → π Transitions:* Strong absorption bands are anticipated in the UV region, likely below 300 nm. These transitions arise from the excitation of electrons within the π-systems of the fused benzene ring and the phenyl substituent.

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths, potentially in the near-UV region. These transitions would involve the non-bonding electrons on the nitrogen and sulfur atoms.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.

The following table provides a hypothetical representation of the expected UV-Vis absorption data for 2,3-dihydro-2-phenylbenzothiazole in a common organic solvent like ethanol.

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |

| Ethanol | ~230 - 250 | High | π → π |

| Ethanol | ~270 - 290 | Moderate to High | π → π |

| Ethanol | ~310 - 330 | Low | n → π* |

Catalytic Applications and Materials Science Leveraging the 2,3 Dihydro 2 Phenylbenzothiazole Core

2,3-Dihydro-2-phenylbenzothiazole as Ligands in Homogeneous and Heterogeneous Catalysis

While extensive research exists on the catalytic applications of benzothiazole (B30560) derivatives, specific studies detailing the use of 2,3-dihydro-2-phenylbenzothiazole as a primary ligand in homogeneous or heterogeneous catalysis are not widely documented in the current scientific literature. Research has more broadly concentrated on the catalytic synthesis of 2-substituted benzothiazoles or the functionalization of the benzothiazole core itself. researchgate.netresearchgate.netacs.org The following sections discuss the catalytic roles of the broader benzothiazole class of compounds.

Role in Asymmetric Catalysis

Asymmetric organocatalysis has emerged as a major pillar in chemical synthesis, alongside metal-based catalysis and biocatalysis. beilstein-journals.org This field utilizes small organic molecules to accelerate chemical reactions and produce chiral products. beilstein-journals.org While the direct application of 2,3-dihydro-2-phenylbenzothiazole in this area is not prominent, the principles of asymmetric catalysis are well-established. For instance, chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions. In one example, the asymmetric reaction of aldehydes with isocyanoacetate was catalyzed by a gold complex featuring a chiral ferrocenylphosphine ligand, demonstrating the importance of the ligand's structure in achieving high enantioselectivity. nih.gov Similarly, the synthesis of other chiral dihydro-heterocycles, such as 2,3-dihydrobenzofurans, has been achieved with high diastereoselectivity through catalyzed domino annulation reactions, underscoring the potential for chiral control in the formation of such ring systems. nih.gov

Applications in C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds like benzothiazoles represents a powerful and efficient strategy for synthesizing complex molecules. Research has demonstrated that the benzothiazole core can be effectively functionalized through various catalytic methods.

Palladium-catalyzed reactions are a prominent method for this purpose. A catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides was developed using a palladium catalyst, proceeding through a C-H functionalization and intramolecular C-S bond formation sequence. acs.org Another study presented a versatile protocol for the direct arylation of benzothiazole at room temperature with a variety of iodo(hetero)arenes, utilizing a palladium catalyst and promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent. chemrxiv.org This method was successfully applied to the synthesis of the antitumor agent CJM 126. chemrxiv.org

Furthermore, benzothiazoles can undergo regioselective C2-H functionalization by reacting with triphenylphosphine (B44618) to create thiazol-2-yl-triphenylphosphonium salts. These intermediates can then react with a range of nucleophiles to produce C2-functionalized ethers and amines. nih.govresearchgate.net This process allows for the introduction of various functional groups at a specific position on the benzothiazole ring under mild conditions. nih.govresearchgate.net

Functional Materials Development Based on Benzothiazole Structures

The unique electronic and photophysical properties of the benzothiazole scaffold make it a highly valuable component in the development of advanced functional materials. Its electron-withdrawing nature, combined with a rigid and planar structure, facilitates its use in a variety of optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Benzothiazole derivatives are widely investigated as materials for Organic Light-Emitting Diodes (OLEDs) due to their strong luminescence and charge-transporting capabilities. Theoretical studies have shown that the geometry of benzothiazole derivatives, which can be tuned to be more or less planar, plays a critical role in determining the efficiency of light emission. researchgate.net

Researchers have synthesized numerous benzothiazole-based fluorescent materials for OLED applications. For example, blue-emitting materials N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA) have been developed. An electroluminescent device using BPPA as the emitter achieved a maximum brightness of 3760 cd/m² and emitted in the blue region of the spectrum. nih.gov

By modifying the molecular structure, the emission color can be tuned across the visible spectrum. A series of donor-π-acceptor (D–π–A) type fluorescent molecules using a benzothiazole acceptor achieved full-color luminescence by modulating the π-bridge. nih.gov Some of these compounds exhibited very high fluorescence quantum yields, approaching 1.0, and were used to fabricate high-performance warm-white and cool-white LEDs with luminous efficiencies exceeding those of some commercial devices. nih.gov The existence of an excited-state intramolecular proton transfer (ESIPT) process in certain hydroxyl-substituted benzothiazole derivatives leads to materials with large Stokes shifts and tunable emissions from green to orange, which can be combined to produce white light. acs.orgresearchgate.net

Table 1: Performance of Selected Benzothiazole-Based OLEDs

| Emitter Compound | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color | CIE Coordinates |

| BPPA | 3760 | 3.01 | 2.37 | Blue | (0.16, 0.16) |

| PLB4-based Warm-WLED | - | 115.81 (lm/W) | - | Warm White | - |

| PLB4-based Cool-WLED | - | 95.31 (lm/W) | - | Cool White | - |

| BPO/BHPO1/BHPO2 in PMMA | - | - | - | Saturated White | (0.31, 0.32) |